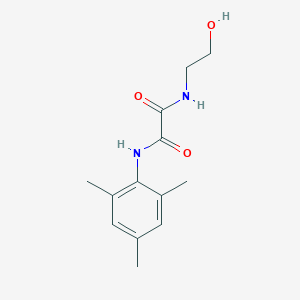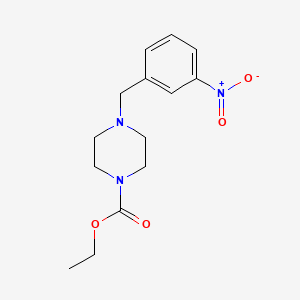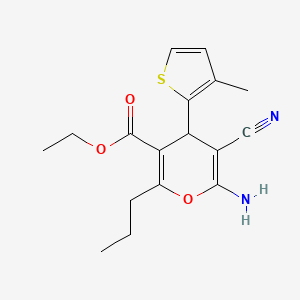![molecular formula C23H26N2O2S B5139040 N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide, also known as TAK-659, is a small molecule drug that has been developed for the treatment of various types of cancers. It belongs to the class of kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is a selective inhibitor of several kinases that are involved in the growth and survival of cancer cells. It binds to the ATP-binding pocket of these kinases, preventing their activity and ultimately leading to apoptosis of cancer cells. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to inhibit the activity of BTK, FLT3, and JAK, which are involved in the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancers. It has been shown to induce apoptosis of cancer cells and inhibit their proliferation. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and venetoclax. In addition, N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is its potent anti-tumor activity in preclinical models of various types of cancers. It has also been shown to enhance the activity of other drugs used in cancer treatment, which could lead to more effective combination therapies. However, one limitation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is its selectivity for specific kinases, which could limit its efficacy in some types of cancers. In addition, the long half-life of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide could lead to accumulation and potential toxicity in patients.
Direcciones Futuras
There are several future directions for the development of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide. One potential direction is the investigation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in combination with other drugs used in cancer treatment, such as immunotherapies. Another potential direction is the investigation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in specific types of cancers, where the kinases targeted by N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide are known to be dysregulated. Finally, the development of more selective and potent kinase inhibitors could lead to the discovery of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 2-Bromo-4'-methoxyacetophenone, which is reacted with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst to yield 2-(2,6-dimethylphenyl)-4'-methoxyacetophenone. This intermediate is then reacted with diphenylmethanamine in the presence of a reducing agent to yield N-(diphenylmethyl)-2-(2,6-dimethylphenyl)-4'-methoxyacetophenone. The final step involves the reaction of this intermediate with benzenesulfonyl chloride in the presence of a base to yield N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and venetoclax. These preclinical studies have provided the basis for the clinical development of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in patients with cancer.
Propiedades
IUPAC Name |
N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-23(2,25-28(26,27)21-16-10-5-11-17-21)18-24-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22,24-25H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXYSWDKQNLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)


![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)


![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)

![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)